molecular formula C12H9NO3 B2924985 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid CAS No. 55540-44-8

2-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B2924985
CAS No.: 55540-44-8
M. Wt: 215.208
InChI Key: NVHZUSLVNBVTHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid involves multiple steps and requires expertise in organic synthesis .

Industrial Production Methods:

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes as those used in laboratory settings. The process would require stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)benzoic acid.

    Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)benzoic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

2-(2-formyl-1H-pyrrol-1-yl)benzoic acid is used as a building block in the synthesis of more complex organic molecules . It is particularly valuable in the development of heterocyclic compounds.

Biology and Medicine:

. It can be used in the synthesis of pharmaceuticals and as a precursor for drug development.

Industry:

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

  • 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
  • 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid
  • 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Uniqueness:

This compound is unique due to the presence of both an aldehyde group and a carboxylic acid group on the same molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-formylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-8-9-4-3-7-13(9)11-6-2-1-5-10(11)12(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHZUSLVNBVTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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